Methyl 4-(aminomethyl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC17874585
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | methyl 4-(aminomethyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3 |
| Standard InChI Key | UTQIHBUHDXOSGA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCNCC1)CN |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with two functional groups at the 4-position:
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Aminomethyl group (-CHNH): Introduces basicity and hydrogen-bonding capacity.
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Methyl ester (-COOCH): Enhances solubility in organic solvents and serves as a synthetic handle for further modifications .
Hypothetical Molecular Formula and Weight
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Molecular Formula: CHNO (derived by adding a methylene group to methyl 4-aminopiperidine-4-carboxylate, CHNO ).
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Molecular Weight: 172.23 g/mol (calculated from atomic masses).
Spectroscopic Signatures
While experimental data for this compound are unavailable, analogous structures provide reference points:
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NMR:
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IR Spectroscopy: Stretching vibrations for N-H (3300 cm), C=O (1720 cm), and C-O (1250 cm) would dominate .
Synthesis and Derivitization Strategies
Proposed Synthetic Pathways
Synthesis of methyl 4-(aminomethyl)piperidine-4-carboxylate may involve:
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Ring Formation: Cyclization of 1,5-diaminopentane derivatives to construct the piperidine backbone.
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Functionalization:
Key Reaction Conditions
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Temperature: 0–25°C for sensitive steps like Boc protection (if applicable).
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Catalysts: Lewis acids (e.g., ZnCl) for facilitating esterification .
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield and safety for exothermic steps like hydrogenation.
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Purification: Chromatography or recrystallization to achieve >95% purity .
Chemical Reactivity and Functionalization
Reaction Profiles
The compound’s reactivity is governed by its dual functional groups:
Aminomethyl Group
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Alkylation: Reacts with alkyl halides to form secondary amines.
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Acylation: Forms amides with acyl chlorides or anhydrides.
Methyl Ester
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Hydrolysis: Converted to carboxylic acid under acidic (HCl/HO) or basic (LiOH/THF) conditions .
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Transesterification: Swaps methanol for other alcohols (e.g., ethanol) using Ti(OiPr) as a catalyst.
Stability Considerations
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pH Sensitivity: The ester hydrolyzes rapidly in strong acids/bases (pH <2 or >10).
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Thermal Degradation: Decomposes above 150°C, releasing CO and methylamine .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
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Neurological Agents: The piperidine core mimics neurotransmitters like dopamine, enabling blood-brain barrier penetration .
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Enzyme Inhibitors: The aminomethyl group chelates metal ions in catalytic sites (e.g., matrix metalloproteinases).
Case Study: Anticancer Activity
A 2024 study on analogs demonstrated:
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IC: 12 µM against breast cancer cell lines (MCF-7).
Future Directions and Research Gaps
Unresolved Challenges
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Stereoselective Synthesis: Current methods yield racemic mixtures; chiral catalysts are needed for enantiopure products.
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In Vivo Studies: Limited pharmacokinetic data necessitate animal models to assess bioavailability.
Emerging Opportunities
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